1-(5-(2-amino-5-methylthiazol-4-yl)indolin-1-yl)butan-1-one
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Overview
Description
1-(5-(2-amino-5-methylthiazol-4-yl)indolin-1-yl)butan-1-one is a complex organic compound that features an indole and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2-amino-5-methylthiazol-4-yl)indolin-1-yl)butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include halogenated indoles, thiazole derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis may be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(2-amino-5-methylthiazol-4-yl)indolin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(5-(2-amino-5-methylthiazol-4-yl)indolin-1-yl)butan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-(2-amino-5-methylthiazol-4-yl)indolin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The indole and thiazole moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
- 1-(5-(2-amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone
- Indole-3-acetic acid
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness: 1-(5-(2-amino-5-methylthiazol-4-yl)indolin-1-yl)butan-1-one is unique due to its specific combination of indole and thiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H19N3OS |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-[5-(2-amino-5-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]butan-1-one |
InChI |
InChI=1S/C16H19N3OS/c1-3-4-14(20)19-8-7-11-9-12(5-6-13(11)19)15-10(2)21-16(17)18-15/h5-6,9H,3-4,7-8H2,1-2H3,(H2,17,18) |
InChI Key |
MCGGSGQMWHQCGO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCC2=C1C=CC(=C2)C3=C(SC(=N3)N)C |
Canonical SMILES |
CCCC(=O)N1CCC2=C1C=CC(=C2)C3=C(SC(=N3)N)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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